molecular formula C14H13NO4 B268557 3-(Propionylamino)phenyl 2-furoate

3-(Propionylamino)phenyl 2-furoate

Cat. No.: B268557
M. Wt: 259.26 g/mol
InChI Key: NLMAKJLWNKLADK-UHFFFAOYSA-N
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Description

Historical Context and Classification

The development of compounds combining furoate and amide functionalities emerged from the broader historical evolution of heterocyclic chemistry and the recognition of furan derivatives' biological significance. Furoate esters, as a class, have been studied extensively since the mid-20th century when researchers began to appreciate the unique properties conferred by the furan ring system. The classification of this compound as both a furoate ester and an amide compound reflects the modern understanding of chemical taxonomy that recognizes molecules can simultaneously belong to multiple functional group categories. This dual classification has become increasingly important as medicinal chemists seek to develop compounds with multiple modes of action or enhanced pharmacological profiles.

The historical precedent for combining aromatic amides with ester functionalities can be traced to early pharmaceutical research where scientists discovered that such combinations often resulted in compounds with improved bioavailability, metabolic stability, or biological activity. The specific incorporation of the propionylamino group represents a refinement of this approach, as propionyl derivatives have been shown to possess favorable pharmacokinetic properties in various therapeutic contexts. Research into related compounds, such as phenyl furan-2-carboxylate and its derivatives, has provided foundational knowledge that informs current understanding of how structural modifications affect both chemical reactivity and biological activity. The evolution of synthetic methodologies has made the preparation of such complex molecules more accessible, enabling researchers to explore structure-activity relationships systematically.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects the IUPAC conventions for naming complex organic molecules containing multiple functional groups, where the primary ester functionality takes precedence in the base name while substituents are identified by their position and chemical nature. The compound's molecular formula C₁₄H₁₃NO₄ indicates the presence of 14 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and four oxygen atoms, with the oxygen atoms distributed among the ester carbonyl, furan ring, ether linkage, and amide carbonyl functionalities. The molecular weight of 259.26 g/mol places this compound within a size range that is often associated with drug-like molecules, falling within the parameters typically considered favorable for oral bioavailability according to Lipinski's Rule of Five.

The structural identity of this compound can be precisely defined through its key molecular features: a 2-furan carboxylate moiety forming an ester bond with a phenyl ring that bears a propionylamino substituent at the meta position relative to the ester linkage. This arrangement creates a molecule with distinct hydrophilic and lipophilic regions, characteristics that often influence biological activity and pharmacological properties. Comparative analysis with related furoate compounds, such as phenyl furan-2-carboxylate (molecular weight 188.18 g/mol), demonstrates how the addition of the propionylamino group significantly alters the molecule's chemical and physical properties. The presence of the nitrogen-containing amide functionality introduces additional hydrogen bonding capabilities and potential sites for metabolic transformation.

Position in Organic Chemistry Research

Within the contemporary landscape of organic chemistry research, this compound occupies a significant position as a representative of hybrid molecules that combine multiple pharmacophoric elements. Current research trends in heterocyclic chemistry have increasingly focused on compounds that integrate furan ring systems with other functional groups, recognizing that such combinations often yield molecules with enhanced biological activity or improved pharmaceutical properties. The compound serves as an excellent model for studying the interactions between ester and amide functionalities when positioned within the same molecular framework, providing insights that are valuable for rational drug design and synthetic methodology development. Research investigations into similar compounds have demonstrated that the spatial arrangement of functional groups can dramatically influence both chemical reactivity and biological activity, making this compound an important subject for structure-activity relationship studies.

The positioning of this compound within organic chemistry research is further enhanced by its potential as a synthetic intermediate for more complex molecules, particularly in the development of bioactive compounds and materials with specific properties. Contemporary synthetic organic chemistry has placed increasing emphasis on building molecular complexity through strategic combination of known pharmacophoric elements, and this compound represents an excellent example of this approach. Research into related compounds, including various furoate esters and amide derivatives, has provided a foundation for understanding how modifications to either the furan ring system or the amide functionality can influence overall molecular behavior. The compound's structure also makes it relevant to studies of molecular recognition, protein-ligand interactions, and the development of compounds with specific targeting capabilities.

Significance in Amide-Ester Chemistry

The significance of this compound in amide-ester chemistry stems from its unique representation of how these two fundamental functional groups can be integrated within a single molecular framework to create compounds with novel properties. Research in amide-ester chemistry has revealed that molecules containing both functionalities often exhibit enhanced metabolic stability compared to compounds containing only one of these groups, as the presence of multiple hydrolyzable bonds can lead to more complex and potentially controllable degradation pathways. The specific arrangement in this compound, where the amide and ester groups are separated by an aromatic ring system, creates opportunities for independent chemical transformations while maintaining the potential for intramolecular interactions that could influence overall molecular behavior.

The compound's contribution to amide-ester chemistry is further exemplified by its potential to undergo various chemical reactions characteristic of both functional groups, including hydrolysis, aminolysis, and transesterification reactions. Studies of related compounds have demonstrated that the electronic and steric environments created by combining amide and ester functionalities can significantly influence reaction rates and selectivities, making such molecules valuable for understanding fundamental organic chemistry principles. The research significance extends to the development of prodrugs and bioconjugates, where the controlled hydrolysis of ester bonds can be used to release active pharmaceutical ingredients while amide bonds provide structural stability. Additionally, the presence of both functional groups creates opportunities for selective chemical modifications, allowing chemists to fine-tune molecular properties for specific applications in medicinal chemistry, materials science, and chemical biology.

Property Value Significance
Molecular Formula C₁₄H₁₃NO₄ Indicates presence of multiple heteroatoms
Molecular Weight 259.26 g/mol Within drug-like molecular weight range
Functional Groups Ester, Amide, Furan Multiple sites for chemical modification
Classification Furoate ester and amide Dual functionality enables diverse applications
Structural Component Chemical Role Research Relevance
Furan Ring Heterocyclic aromatic system Bioactivity and synthetic versatility
Ester Linkage Hydrolyzable bond Prodrug potential and metabolic considerations
Phenyl Ring Aromatic scaffold π-π interactions and hydrophobic binding
Propionylamino Group Hydrogen bond donor/acceptor Protein interactions and selectivity

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

[3-(propanoylamino)phenyl] furan-2-carboxylate

InChI

InChI=1S/C14H13NO4/c1-2-13(16)15-10-5-3-6-11(9-10)19-14(17)12-7-4-8-18-12/h3-9H,2H2,1H3,(H,15,16)

InChI Key

NLMAKJLWNKLADK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CO2

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

3-(Ethoxycarbonyl)phenyl 2-Furoate (CAS 914453-16-0)
  • Structure: The ethoxycarbonyl group (-O-CO-OCH₂CH₃) replaces the propionylamino substituent.
  • Molecular Weight : 272.24 g/mol (C₁₄H₁₂O₅) .
  • Higher hydrolytic instability compared to amide-containing analogs due to the ester group.
2-Fluoro-N-[3-(Propionylamino)phenyl]benzamide (CAS 59517-91-8)
  • Structure: Features a benzamide core with a fluorine atom and a 3-propionylamino-substituted phenyl group.
  • Molecular Weight : 286.30 g/mol (C₁₆H₁₅FN₂O₂) .
  • Key Differences: The amide functional group confers greater metabolic stability compared to ester-containing compounds like 3-(propionylamino)phenyl 2-furoate.
4-Ethylphenyl 2-Furoate (CAS 108319-34-2)
  • Structure : A para-ethyl-substituted phenyl 2-furoate.
  • Molecular Weight: Not explicitly provided, but estimated at ~218.2 g/mol (C₁₃H₁₂O₃).
  • Key Differences: The ethyl group increases hydrophobicity, reducing aqueous solubility compared to the propionylamino-substituted analog. Lacks hydrogen-bonding substituents, likely diminishing target-binding specificity .

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